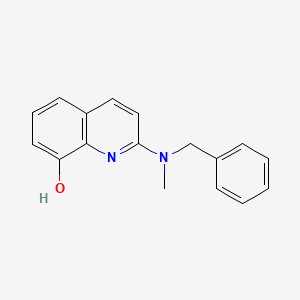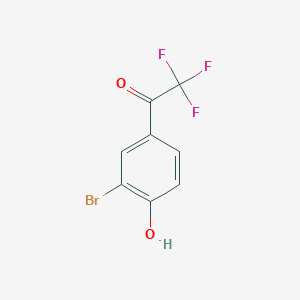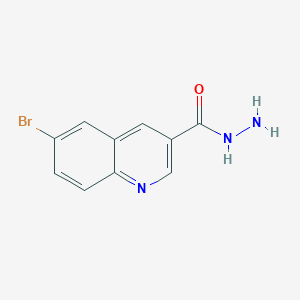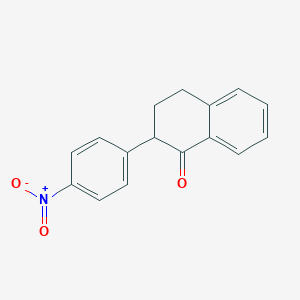
1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of naphthalene derivatives, which can be achieved using reagents such as trifluoromethyl iodide in the presence of a radical initiator . The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(difluoromethoxy)-7-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluorinated functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its pharmacokinetic properties .
Comparación Con Compuestos Similares
- 1-(Trifluoromethyl)naphthalene
- 1-(Difluoromethoxy)naphthalene
- 7-(Trifluoromethyl)naphthalene
Comparison: 1-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene is unique due to the presence of both difluoromethoxy and trifluoromethyl groups on the naphthalene ring. This dual substitution pattern imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced metabolic stability, compared to compounds with only one of these groups .
Propiedades
Fórmula molecular |
C12H7F5O |
|---|---|
Peso molecular |
262.17 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)-7-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5O/c13-11(14)18-10-3-1-2-7-4-5-8(6-9(7)10)12(15,16)17/h1-6,11H |
Clave InChI |
UWHGLVSCANNQAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B15065523.png)


